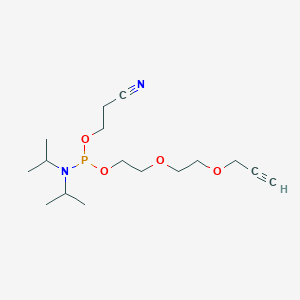

Propargyl-PEG3-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[[di(propan-2-yl)amino]-[2-(2-prop-2-ynoxyethoxy)ethoxy]phosphanyl]oxypropanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29N2O4P/c1-6-9-19-11-12-20-13-14-22-23(21-10-7-8-17)18(15(2)3)16(4)5/h1,15-16H,7,9-14H2,2-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEJZAWTVOQPXEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OCCOCCOCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29N2O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Propargyl-PEG3 Phosphoramidite: Mechanism and Application

For researchers, scientists, and drug development professionals, the precise and efficient modification of oligonucleotides is paramount for advancing therapeutic and diagnostic frontiers. This guide provides a comprehensive exploration of Propargyl-PEG3 phosphoramidite, a versatile reagent that serves as a cornerstone for introducing a terminal alkyne functionality into synthetic DNA and RNA. We will delve into its mechanism of action during solid-phase oligonucleotide synthesis and its subsequent application in bio-orthogonal "click chemistry," offering both foundational knowledge and actionable protocols.

Molecular Architecture and Strategic Functionality

Propargyl-PEG3 phosphoramidite is a meticulously designed molecule with distinct functional domains, each contributing to its utility in oligonucleotide synthesis and downstream applications.[1] Its molecular formula is C₁₆H₂₉N₂O₄P, with a molecular weight of 344.39 g/mol .[1]

The structure comprises four key components:

-

Propargyl Group: This terminal alkyne (HC≡C-) is the workhorse for post-synthetic modification. It serves as a bio-orthogonal handle for the highly efficient and specific Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry".[1][2] This allows for the covalent attachment of a vast array of molecules, such as fluorescent dyes, biotin, or therapeutic agents.[3][4]

-

PEG3 Spacer: A triethylene glycol (PEG) linker separates the reactive propargyl group from the phosphoramidite moiety.[1] This hydrophilic spacer enhances aqueous solubility of the resulting modified oligonucleotide and provides steric separation, which can be crucial for the accessibility of the alkyne during conjugation reactions.[1][5]

-

β-Cyanoethyl Group: This group protects the trivalent phosphorus of the phosphoramidite during the coupling reaction.[1] It is readily removed during the final deprotection step of oligonucleotide synthesis.[1]

-

Diisopropylamino (iPr₂N) Group: This bulky amine is an excellent leaving group, activated by a weak acid during the coupling step of phosphoramidite chemistry, facilitating the formation of the internucleotide phosphite triester linkage.[1]

The strategic combination of these elements makes Propargyl-PEG3 phosphoramidite a powerful tool for creating functionalized oligonucleotides with tailored properties.

Mechanism of Action in Solid-Phase Oligonucleotide Synthesis

Propargyl-PEG3 phosphoramidite is seamlessly integrated into the standard automated solid-phase phosphoramidite synthesis cycle.[] The synthesis proceeds in a 3' to 5' direction on a solid support, such as controlled pore glass (CPG).[3] The incorporation of the Propargyl-PEG3 moiety follows the same four fundamental steps as standard nucleoside phosphoramidites.

The Phosphoramidite Cycle for Propargyl-PEG3 Incorporation

Step 1: Deblocking (Detritylation) The cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the nucleotide attached to the solid support.[7][8] This is typically achieved by treating the support with a solution of a weak acid, such as trichloroacetic acid (TCA) in dichloromethane, exposing a free 5'-hydroxyl group.[9]

Step 2: Coupling The Propargyl-PEG3 phosphoramidite, dissolved in an anhydrous solvent like acetonitrile, is delivered to the synthesis column along with an activator, such as 5-(ethylthio)-1H-tetrazole (ETT).[8][9] The activator protonates the diisopropylamino group of the phosphoramidite, making it a good leaving group. The activated phosphoramidite then reacts with the free 5'-hydroxyl group of the support-bound nucleotide, forming a phosphite triester linkage.[1] Due to the potential for steric bulk, extending the coupling time for modified phosphoramidites is often recommended to ensure high efficiency.[7][9]

Step 3: Capping To prevent the formation of deletion mutants, any unreacted 5'-hydroxyl groups are irreversibly blocked ("capped").[7][8] This is typically done using a mixture of acetic anhydride and N-methylimidazole.[8]

Step 4: Oxidation The newly formed phosphite triester linkage is unstable and is oxidized to a more stable pentavalent phosphate triester using an oxidizing agent, such as an iodine solution in the presence of water and pyridine.[7][10]

This four-step cycle is repeated for each subsequent nucleotide until the desired oligonucleotide sequence is synthesized.

Post-Synthesis Cleavage and Deprotection

Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups (on the phosphate backbone and the nucleobases) are removed.[11] This is typically achieved by incubation with a basic solution. While concentrated ammonium hydroxide can be used, a mixture of ammonium hydroxide and aqueous methylamine (AMA) is often preferred for its efficiency.[9][12] The propargyl group is generally stable under these standard deprotection conditions.[9][12] For highly sensitive oligonucleotides, milder deprotection strategies, such as using potassium carbonate in methanol, can be employed with compatible "UltraMILD" protecting groups.[11][12]

| Parameter | Typical Value | Description |

| Coupling Efficiency | >98% | The stepwise efficiency of adding the Propargyl-PEG3 phosphoramidite to the growing oligonucleotide chain.[3][7] |

| Overall Yield (20-mer) | 60-70% | The theoretical final yield of the full-length oligonucleotide based on an average coupling efficiency of 98.5%.[3] |

The Power of Post-Synthetic Modification: Click Chemistry

The primary utility of incorporating a propargyl group is to enable post-synthetic modification via "click chemistry".[13] This refers to a class of reactions that are rapid, high-yielding, and bio-orthogonal.[14] The most prominent of these is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[]

Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction involves the [3+2] cycloaddition of the terminal alkyne of the propargyl-modified oligonucleotide with an azide-functionalized molecule in the presence of a Cu(I) catalyst.[16] The reaction is highly specific and results in the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage.[]

The Cu(I) catalyst is typically generated in situ by the reduction of a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate.[17][18] A stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to protect the biomolecule from oxidative damage and enhance reaction kinetics.[17]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

An alternative to CuAAC is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction does not require a cytotoxic copper catalyst, making it particularly suitable for applications in living systems.[19][] SPAAC utilizes a strained cyclooctyne, which reacts readily with an azide without the need for a metal catalyst.[21] While the propargyl group itself is not a strained alkyne, this pathway is relevant for researchers choosing between different click chemistry strategies for their overall experimental design.

Experimental Protocols

The following protocols provide a framework for the synthesis and modification of oligonucleotides using Propargyl-PEG3 phosphoramidite.

Protocol 1: Automated Synthesis of Propargyl-Modified Oligonucleotides

This protocol outlines the general steps for incorporating Propargyl-PEG3 phosphoramidite using an automated DNA/RNA synthesizer.

Materials:

-

Propargyl-PEG3 phosphoramidite

-

Standard DNA/RNA phosphoramidites and solid support

-

Anhydrous acetonitrile

-

Activator solution (e.g., 0.25 M ETT in acetonitrile)[9]

-

Deblocking solution (e.g., 3% TCA in dichloromethane)

-

Capping solutions (A: acetic anhydride/THF/pyridine; B: N-methylimidazole/THF)[8]

-

Oxidizing solution (Iodine in THF/water/pyridine)

-

Cleavage and deprotection solution (e.g., AMA)[3]

Procedure:

-

Synthesizer Setup: Dissolve the Propargyl-PEG3 phosphoramidite in anhydrous acetonitrile to the manufacturer's recommended concentration (typically 0.1 M).[4] Load all reagents onto an automated DNA/RNA synthesizer.

-

Synthesis Program: Program the desired oligonucleotide sequence. For the coupling step involving the Propargyl-PEG3 phosphoramidite, it is advisable to extend the coupling time (e.g., to 5-10 minutes) to ensure high coupling efficiency.[9]

-

Initiate Synthesis: Start the automated synthesis program. The instrument will perform the cyclical deblocking, coupling, capping, and oxidation steps.[7]

-

Cleavage and Deprotection: Once the synthesis is complete, transfer the solid support to a pressure-tight vial. Add the AMA solution and incubate at 65°C for 10-15 minutes.[3]

-

Work-up: Cool the vial, transfer the supernatant containing the oligonucleotide to a new tube, and evaporate to dryness using a vacuum concentrator.

-

Purification: Purify the crude oligonucleotide using a method such as reverse-phase HPLC (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE).

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the post-synthetic conjugation of a propargyl-modified oligonucleotide with an azide-containing molecule.

Materials:

-

Purified propargyl-modified oligonucleotide

-

Azide-containing molecule of interest (e.g., fluorescent dye, biotin-azide)

-

Copper(II) sulfate (CuSO₄) solution

-

Sodium ascorbate solution (freshly prepared)

-

Copper ligand (e.g., THPTA)

-

Reaction buffer (e.g., phosphate or triethylammonium acetate buffer)

-

DMSO (for dissolving the azide molecule if necessary)

Procedure:

-

Prepare Stock Solutions:

-

Propargyl-oligonucleotide in nuclease-free water.

-

Azide-molecule in DMSO or water.

-

CuSO₄ in water.

-

THPTA in water.

-

Sodium ascorbate in water (prepare immediately before use).

-

-

Reaction Setup: In a microcentrifuge tube, combine the following in order:

-

Propargyl-oligonucleotide solution.

-

Reaction buffer.

-

Azide-molecule solution (typically 1.5-10 equivalents).

-

A pre-mixed solution of CuSO₄ and THPTA (final concentrations of ~0.1 mM CuSO₄ and ~0.5 mM ligand are common).[22]

-

-

Initiate Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of ~1-5 mM.[17][22]

-

Incubation: Gently mix and incubate the reaction at room temperature for 1-4 hours.[10] The reaction progress can be monitored by HPLC or mass spectrometry.

-

Purification: Purify the conjugated oligonucleotide to remove excess reagents and the copper catalyst. This can be achieved by ethanol precipitation, size-exclusion chromatography, or RP-HPLC.

Applications in Research and Drug Development

The ability to introduce a versatile alkyne handle into oligonucleotides has far-reaching implications across various scientific disciplines.

-

Therapeutic Oligonucleotides: The propargyl group serves as a conjugation point for moieties that can improve the pharmacokinetic and pharmacodynamic properties of antisense oligonucleotides, siRNAs, and aptamers.[7][13] This includes the attachment of targeting ligands for tissue-specific delivery or PEG chains to increase in vivo half-life.[7][22]

-

Molecular Diagnostics: In the development of diagnostic probes, the alkyne handle allows for the straightforward attachment of reporter molecules like fluorescent dyes and quenchers, which are essential for assays such as qPCR and fluorescence in situ hybridization (FISH).[7][10]

-

PROTACs and Bioconjugation: Propargyl-PEG3 linkers are also instrumental in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where they serve to connect a target protein binder to an E3 ligase ligand.[1][23] More broadly, they are used for the PEGylation of proteins and peptides to improve their therapeutic profiles.[22]

-

Nanotechnology: In DNA nanotechnology, propargyl-modified oligonucleotides are used to construct and functionalize DNA origami and other nanostructures, enabling the creation of nano-devices with tailored functions for biosensing and targeted drug delivery.[10]

Conclusion

Propargyl-PEG3 phosphoramidite is a powerful and versatile chemical tool that bridges the worlds of automated oligonucleotide synthesis and advanced bioconjugation. Its well-defined structure and predictable reactivity within the phosphoramidite framework allow for the routine incorporation of a terminal alkyne into custom DNA and RNA sequences. This alkyne handle, through the remarkable efficiency of "click chemistry," opens the door to a virtually limitless array of modifications, empowering researchers to design and construct novel oligonucleotide conjugates for a wide spectrum of applications in therapeutics, diagnostics, and materials science. The robust and validated protocols associated with its use ensure that this reagent will continue to be a mainstay in the toolbox of molecular scientists and drug developers.

References

- Application Notes and Protocols for the Synthesis of 2'-O-Propargyl Modified Oligonucleotides. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0rg_FKN6lFzZQSAHJMouBkZATPmrGqDmdc5vOGWV0heUmGBsaYsWVfDIPu-a3_sm609ZU9UN-eaRCvwVovTaybzvzR35HYqS94tPRAWg35AqV5Ihb_0QLeab028wtU2CoucK89SWth66x1c5VFYt3C6KvkJXQyIpXaS2lrwwuwIvAdnATe1UOodRDugsOj0j7v8FJGRir7_wKmzNgiJmz5YQxa9zeSERcY8VFeJOebGi7ucgGwRPx]

- Technical Support Center: Synthesis of 2'-O-Propargyl Modified Oligonucleotides. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFupte-OwmcJ7DlsJT6Ozr5PtPdVhcXlfoNN_zMnrioCFpuLnVLqf4WrFRFXQ394IyA1J44glUbtT8d0mBICQevPSwHRegTFzNxP-zaYU_uAAgttxa0IVhRtdB-4CTyvi8lOii5E8c-5tjCZU3rS8gll8JwzcP57XW9xTl947xcNm5EkCjDAyc_EeqrNSqHSwgXjSJX4p9A52wlIPg_mLmP6fTqzHOuMgRe]

- Synthesis of 2′-O-Propargyl Nucleoside Triphosphates for Enzymatic Oligonucleotide Preparation and “Click” Modification of DNA with Nile Red as Fluorescent Probe. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/bc300551m]

- Propargyl-PEG3-1-o-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite | PROTAC Linker. MedChemExpress. [URL: https://www.medchemexpress.com/propargyl-peg3-1-o-b-cyanoethyl-n-n-diisopropyl-phosphoramidite.html]

- Propargyl NHS Modified Oligo Synthesis. Bio-Synthesis Inc. [URL: https://www.biosyn.

- Synthesis of 2′‐O‐Propargyl Nucleoside Triphosphates for Enzymatic Oligonucleotide Preparation and “Click. ElectronicsAndBooks. [URL: https://www.electronicsandbooks.com/scimag/index.php?option=com_content&view=article&id=107386]

- Propargyl-PEG3-phosphonic acid, 1714139-62-4. BroadPharm. [URL: https://broadpharm.com/product/propargyl-peg3-phosphonic-acid/]

- Propargyl-PEG3-phosphonic acid ethyl ester, 1052678-30-4. BroadPharm. [URL: https://broadpharm.com/product/propargyl-peg3-phosphonic-acid-ethyl-ester/]

- This compound. Vulcanchem. [URL: https://www.vulcanchem.com/product/propargyl-peg3-1-o-b-cyanoethyl-n-n-diisopropyl-phosphoramidite-1391728-01-0]

- Propargyl PEG Linker Phosphoramidite. BOC Sciences. [URL: https://www.bocsci.com/product/propargyl-peg-linker-phosphoramidite-cas-276602-55-4-436349.html]

- Reagents for oligonucleotide cleavage and deprotection. Google Patents. [URL: https://patents.google.

- Technical Support Center: Stability of the 2'-O-Propargyl Group During Oligonucleotide Synthesis. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEysuLKafK888tslB4BPaBc3Qg6Rct-BCz_iPvADWpZdarpmXA8v-cULeTa5ni3CJ1PVAg-3gsuk5M6qKHzM69StbHkzFHK3eat82GBpx05srMEBa-wPkPUqAqgZvpVjI618DAdU4WopO1kJttIuyVsGYlwNoFZjt-g7FFnJPbl5mhch3M8Har8biPedaPK_mew80CtnxPTgjsg9jRY2Ekltp5RcMrEDcHRhdLvThxgCnGrU20MDTu8O7kt]

- Application Notes and Protocols for the Development of Therapeutic Oligonucleotides with 2'-O-Propargyl Modifications. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1ICa-IsCZqcjBieHDm3pYZ-QG3t08wizO8_YptC6wF6ywvUTqaeoKcoxLozIXfSqte-S_yHHbYQUT2VmIG2fzo2oQZbR_cj3xulFa26TWjvZNdEnNxuPLMnw-4DrdxEOXm9veK_tHPJWvrhpKiE9_w6jaePuTRyx1e_cv5ixN3fGXa_S64TItL1xvogcjxBsi9yg_e2HdPewMRfsv8szRiCdZ_DkantKL3PtyxV3kMt8t6T8Qzuk73nyuZNCwP_aAk9n-tD-9mfzGVo5JuCVVOw==]

- Propargyl PEG, Click Chemistry Tool. BroadPharm. [URL: https://broadpharm.com/products/propargyl-peg]

- In-Depth Technical Guide: 2'-O-Propargyl A(Bz)-3'-phosphoramidite. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_b3gjTTJKlNAbNYPbl62g6Fqyvs3gnM1DJR2Kf6mS_EI8XZ-nFwF3MaGwx2_Ejsc1Tv_6SYX7DX-ANxR2-EHEghhCHitjfV3t4lW-SfBjZ6RWxQpxjhCrk4Wq5WnV1muu_QvN63m_zMFirCN48IJlI17mug5QsNH26uPe1Ynipsp6CDITO1rCFXyUYZwQTItIXovnRGQirCE=]

- O-Propargyl A(Bz)-3'-Phosphoramidite in Oligonucleotide Synthesis and Post-Synthetic Mod. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEA3Jk3_fvTW9k-aA0VXYxUuRjlleJmeoIF0UIETR6W37TnFqw1g7YBjxMiLiY6PE_9-VYZQWXE7vsLXCaZ41uS4q9bMOf5bRi_cIzArAyTZXJlRYZom5LvjwZqi2zzcAdAvP9SrZ6yJuJHHc57D8ZXS9GLb4TC4W78NenOU-tmJO6cEpEcTKfovaMzeQG0oMVLJJ0Hth9ekqp7W2mPKhDC6m3KKWlxAER9QmL-nZm4Jdt8O7kTjmBdfodmx56xL_o4zpy4U-YGhorUUWEZd93fCdWOx5Ftg6xa7Ok=]

- This compound, 1391728-01-0. BroadPharm. [URL: https://broadpharm.com/product/propargyl-peg3-1-o-b-cyanoethyl-n-n-diisopropyl-phosphoramidite/]

- A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews. [URL: https://pubs.acs.org/doi/10.1021/acs.chemrev.0c00807]

- Application Notes and Protocols: 2'-O-Propargyl A(Bz)-3'-phosphoramidite in Nanotechnology. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmTxvPjnB43pUFyah2J62ZdelvY0khz2h0-OQGn0kuApp0sQyKxVv8CcijRKr8lTlDlFQ3r7Opb_Xfq6OwaWq7Gf1nTn8GHeByG8HtU-rbVtfZXIDyL3tnE9nqR0MTbsZ7PhzbdrES1XEkNixcYoyEYCPRaxKiMkSqDFTmYxJCkGT2P5SYu3O6G0aZVOLAkfHOVTaK6rWR_wh5i1jeaEcog7ae8jHeAiJGGSnjkVM64a3N]

- Advanced method for oligonucleotide deprotection. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC148425/]

- Click Chemistry in Oligonucleotide Synthesis. BOC Sciences. [URL: https://rna.bocsci.com/resource/click-chemistry-in-oligonucleotide-synthesis.html]

- Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3335203/]

- Post-Synthesis Modification of Oligonucleotides Containing 2'-O-Propargyl Adenosine: Application Notes and Protocols. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERPB-ZjUh_7dRF8M1zDTvtinKbReoSglA3TVD3SZxRZeJeWW5uFtJzBbutWoZpEVmrJ3KP7cUr6wXXLg1isCavMpM23awvvGRI0srJBeOxig9GHOgS95Xir0xAhOdunkhJBs_CtW3ViOpVSpYBigz2TmKRVYyyZvC4ZgdwN_M3NpA7QLK4M2otyA2s6xEQy9_LqLyB3M9yrIqAKo7ShG7e-eJvEDdMgNujT3zbe_9YFoKeqFZaMwN23u9DBY7Dt4rWr2oFyJailrkjVVdussc=]

- Strain-Promoted Azide-Alkyne Cycloaddition. Thieme. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0030-1258769]

- Propargyl-PEG3-phosphonic acid (CAT#: ADC-L-M0715). Creative Biolabs. [URL: https://www.creative-biolabs.com/adc/propargyl-peg3-phosphonic-acid-item-5527.htm]

- Application Notes and Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Propargyl-PEG7-acid. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-KwGxKLozYQOsB9te3jX6ob8sPF2a_vbgnnOegRuesJ9aXycknCf3HHsj9kxbe95HObr35qLf_d_MZaOZ3F1Wi6i4WoZmtQCMH5CDAFapo57nlE-aoOvGkdvz2xpkn0cyW7PVfaeVcLIRUXRdy3rcPX5IBdZxDiIfBLM_tSfX_2wx4LvPs8FSTNP4ftxBNl_O-ysudjJyE4Jo6a6UIEBfrDfzy4PFZ7ju7hY8QrdwW5yNuqvcGorkoEG3T5xMkrmNNVTlNtPO]

- Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3155823/]

- Strain promoted click labeling of oligonucleotides on solid-phase support. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/39231454/]

- Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC). BOC Sciences. [URL: https://www.bocsci.com/resource/strain-promoted-alkyne-azide-cycloadditions-spaac.html]

- Propargyl-PEG3-phosphonic acid ethyl ester. Benchchem. [URL: https://www.benchchem.com/product/b1237965]

- "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience. [URL: https://www.jenabioscience.com/images/a050/CuAAC_Click_Chemistry_Protocol.pdf]

- Propargyloxy dU Modified Oligo. Bio-Synthesis Inc. [URL: https://www.biosyn.com/propargyloxy-du-modified-oligo.aspx]

- Deprotection Guide. Glen Research. [URL: https://www.glenresearch.com/glen-reports/gr23-1/deprotection-guide]

- Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21846101/]

- Propargyl-PEG3-Acid: A Technical Guide for Researchers. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGaVjOrisYdQFnyoVHBG2bUOgH5IyQj07wcawy1Kzx0ap18hcPrV9z-KYhDP1QoxTGcHvjFjJgu3tW6rXo-J2PL_mMnTrRUFzXNZOx4FwO8KEhNBuiQTGOBWMRTJQvpvsipxVQ3XPnI-eF71TKjkjjhOcOlIbim6AFv51c1c65D7VbZgD6kg9ch9onn2BC0DLRz]

- Large scale, liquid phase synthesis of oligonucleotides by the phosphoramidite approach. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8801265/]

- Synthesis of propargyl modified nucleosides and phosphoramidites and their incorporation into defined sequence oligonucleotides. Google Patents. [URL: https://patents.google.

- Applications of oligonucleotides: from therapy to molecular tools. BOC Sciences. [URL: https://www.bocsci.

- Click Reagents. LGC, Biosearch Technologies. [URL: https://www.biosearchtech.com/collections/click-reagents]

- Click chemistry applications of propargyl-PEG linkers. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWB-k5DSeWt-dXjYwovi9uoHxHAngWxb55SlZUL-QOkGYkYljakkoczGvrQ7s0CcDl73Py3wSlwvu7TPv1OGZHhQhNFcS5jU5h09AERoW3nJIzchuLb6j0iZu3bYmLX-BBDCzxRfd5D21L2tK6DtEB9orUjho_bb4aiHszLGCRVCLPBONcynJXKNQ7S90jgJLb]

- Application Notes and Protocols for Phosphoramidite-Based Oligonucleotide Synthesis. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2x73_r1xfc-Qa_TwnA4qDe5jH3jD0XW0dVCAwjRVnZSHOHotwmP8BGfSBoaSDcwgoUoWO9ln6sL3lmSx4y9kvkAHcavtCdhrHdjuJ32yJcWersD0eKma-x2JnhTmE80lSr3yOZg21bKKZrMWybc9hkJdEEMSq0gd5LXdhLeVGft3W2LZ-Q8p88HgqUIqzxwW2YNABckWQ9CEiFWhTjnYeyr1UulYXCB1DsSLToKjn]

Sources

- 1. This compound (1391728-01-0) for sale [vulcanchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Propargyl-PEG3-phosphonic acid, 1714139-62-4 | BroadPharm [broadpharm.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. glenresearch.com [glenresearch.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 16. Propargyl NHS Modified Oligo Synthesis [biosyn.com]

- 17. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. jenabioscience.com [jenabioscience.com]

- 19. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 22. benchchem.com [benchchem.com]

- 23. medchemexpress.com [medchemexpress.com]

The Alkyne Handle: A Technical Guide to 5'-Modification of Oligonucleotides with Propargyl-PEG3 Phosphoramidite

Introduction: The Strategic Imperative for 5'-Modification and the Rise of Click Chemistry

In the landscape of molecular biology, diagnostics, and therapeutic development, the ability to precisely functionalize oligonucleotides is paramount.[1] 5'-terminal modifications, in particular, offer a strategic site for the attachment of a diverse array of molecules, including fluorophores, biotin, and other reporter molecules, without perturbing the hybridization properties of the oligonucleotide. The advent of bioorthogonal "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has revolutionized the conjugation of such moieties to nucleic acids.[2] This reaction's high efficiency, specificity, and biocompatibility have made it an indispensable tool for researchers.[3]

At the heart of this powerful technique lies the incorporation of a reactive "handle" into the oligonucleotide. Propargyl-PEG3 phosphoramidite has emerged as a superior reagent for introducing a terminal alkyne group at the 5'-end of a synthetic oligonucleotide. This guide provides an in-depth technical overview of its structure, its application in solid-phase synthesis, and the downstream click chemistry workflows it enables.

Molecular Architecture and Rationale for Design

Propargyl-PEG3 phosphoramidite is a meticulously designed molecule with four key functional domains that contribute to its efficacy in oligonucleotide synthesis and subsequent applications.[4]

-

Propargyl Group: This terminal alkyne (HC≡C-CH₂-) is the reactive handle for CuAAC click chemistry, allowing for the covalent attachment of azide-modified molecules.[4]

-

Triethylene Glycol (PEG3) Spacer: The PEG3 linker (-(CH₂CH₂O)₃-) serves a dual purpose. It enhances the aqueous solubility of the modified oligonucleotide and provides a flexible spacer that reduces steric hindrance during the subsequent conjugation of bulky molecules.[4][5]

-

β-Cyanoethyl Group: This moiety protects the phosphite triester during the cycles of oligonucleotide synthesis, preventing unwanted side reactions. It is readily removed during the final deprotection step.[4]

-

N,N-Diisopropylphosphoramidite: This is the reactive group that facilitates the coupling of the modifier to the free 5'-hydroxyl of the growing oligonucleotide chain during solid-phase synthesis.[4]

The thoughtful combination of these components in a single reagent ensures efficient incorporation into the oligonucleotide, maintains its desirable physicochemical properties, and primes it for highly efficient post-synthetic modification.

Below is a diagram illustrating the key functional components of Propargyl-PEG3 phosphoramidite.

graph G { layout=neato; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Propargyl_PEG3 [label="Propargyl-PEG3 Phosphoramidite", fillcolor="#F1F3F4", fontcolor="#202124", pos="0,1.5!"]; Propargyl [label="Propargyl Group\n(Alkyne Handle)", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="-2,0!"]; PEG3 [label="PEG3 Spacer\n(Solubility & Flexibility)", fillcolor="#34A853", fontcolor="#FFFFFF", pos="0,0!"]; Cyanoethyl [label="β-Cyanoethyl Group\n(Phosphate Protection)", fillcolor="#FBBC05", fontcolor="#202124", pos="2,0!"]; Phosphoramidite [label="Phosphoramidite\n(Coupling Moiety)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="0,-1.5!"];

// Edges Propargyl_PEG3 -- Propargyl [label="Enables"]; Propargyl_PEG3 -- PEG3 [label="Features"]; Propargyl_PEG3 -- Cyanoethyl [label="Includes"]; Propargyl_PEG3 -- Phosphoramidite [label="Utilizes"]; }

Caption: Functional domains of Propargyl-PEG3 phosphoramidite.Solid-Phase Synthesis Workflow for 5'-Propargyl Modification

The incorporation of Propargyl-PEG3 phosphoramidite occurs as the final coupling step in a standard solid-phase oligonucleotide synthesis protocol using phosphoramidite chemistry. The process is cyclical and automated, involving four key steps per cycle.[6]

The following diagram outlines the workflow for incorporating the 5'-propargyl modification.

Caption: Workflow for 5'-propargyl modification of oligonucleotides.

Experimental Protocol: Solid-Phase Synthesis

This protocol outlines the final coupling step for the 5'-modification of an oligonucleotide with Propargyl-PEG3 phosphoramidite on an automated synthesizer.

Materials:

-

Controlled Pore Glass (CPG) solid support with the synthesized oligonucleotide sequence.

-

Propargyl-PEG3 phosphoramidite solution (typically 0.1 M in anhydrous acetonitrile).

-

Standard DNA/RNA synthesis reagents:

-

Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane).

-

Activator solution (e.g., 0.45 M 5-ethylthio-1H-tetrazole in anhydrous acetonitrile).

-

Capping solutions (A: acetic anhydride/lutidine/THF; B: N-methylimidazole/THF).

-

Oxidizing solution (e.g., 0.02 M iodine in THF/water/pyridine).

-

Anhydrous acetonitrile.

-

Procedure:

-

Final Deblocking (Detritylation): Following the completion of the desired oligonucleotide sequence, the final 5'-dimethoxytrityl (DMT) protecting group is removed with the deblocking solution to expose the 5'-hydroxyl group.[7]

-

Coupling: The Propargyl-PEG3 phosphoramidite solution is delivered to the synthesis column along with the activator solution. The activated phosphoramidite couples with the free 5'-hydroxyl group of the oligonucleotide.[6] Note: Due to the potential for steric bulk, it is advisable to increase the coupling time for the Propargyl-PEG3 phosphoramidite compared to standard nucleoside phosphoramidites to ensure high coupling efficiency.[8]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions. This prevents the formation of failure sequences in the unlikely event of incomplete coupling.[9]

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using the oxidizing solution.[6]

Cleavage and Deprotection

Once the synthesis is complete, the oligonucleotide must be cleaved from the solid support and all protecting groups removed. The choice of deprotection conditions is critical to preserve the integrity of the propargyl group.

Recommended Deprotection Protocol (AMA):

-

Transfer the CPG support to a screw-cap vial.

-

Add a 1:1 (v/v) solution of concentrated ammonium hydroxide and 40% aqueous methylamine (AMA).[8]

-

Seal the vial tightly and heat at 65°C for 15-30 minutes.[8]

-

Cool the vial to room temperature and transfer the supernatant containing the oligonucleotide to a new tube.

-

Dry the oligonucleotide using a vacuum concentrator.

Rationale: AMA is a highly effective deprotection reagent that rapidly removes the cyanoethyl phosphate protecting groups and the base-protecting groups under conditions that are compatible with the propargyl modification.[8] For oligonucleotides with particularly sensitive modifications, ultra-mild deprotection reagents may be considered.[8]

Purification and Quality Control

Purification of the 5'-propargyl modified oligonucleotide is essential to remove truncated sequences and other impurities. Ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) is the preferred method for this purpose.[10]

Quantitative Data Summary

| Parameter | Method | Typical Value | Reference |

| Coupling Efficiency | Trityl Cation Monitoring | >98.5% | [7] |

| Crude Product Purity | IP-RP-HPLC | 50-70% | [7] |

| Purified Product Purity | IP-RP-HPLC | >85% | [10] |

| Final Product Identity | Mass Spectrometry | Expected Mass ± 0.1% | [8] |

Post-Synthetic Conjugation via Click Chemistry

The terminal alkyne on the purified oligonucleotide is now ready for conjugation with any azide-containing molecule via CuAAC.

The following diagram illustrates the click chemistry conjugation process.

Caption: Post-synthetic conjugation via CuAAC click chemistry.

General Click Chemistry Protocol

This is a generalized protocol for the conjugation of an azide-modified molecule to a 5'-propargyl oligonucleotide.

Materials:

-

Purified 5'-propargyl modified oligonucleotide.

-

Azide-containing molecule of interest (e.g., fluorescent dye, biotin-azide).

-

Copper(I) catalyst solution (freshly prepared):

-

Copper(II) sulfate (CuSO₄)

-

Reducing agent (e.g., sodium ascorbate)

-

-

Copper ligand (e.g., THPTA or TBTA) to stabilize the Cu(I) oxidation state.

-

Reaction buffer (e.g., TEAA buffer).

-

DMSO.

Procedure:

-

In a microcentrifuge tube, dissolve the 5'-propargyl oligonucleotide in the reaction buffer.

-

Add the azide-modified molecule, typically in a slight molar excess.

-

Add the copper ligand.

-

Initiate the reaction by adding the freshly prepared copper(I) catalyst (pre-mixed CuSO₄ and sodium ascorbate).

-

Incubate the reaction at room temperature for 1-4 hours.

-

Purify the conjugated oligonucleotide using HPLC, desalting column, or ethanol precipitation to remove excess reagents.

Troubleshooting Guide

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Low yield of full-length product | Incomplete coupling of Propargyl-PEG3 phosphoramidite due to steric hindrance. | Increase the coupling time for the modification step. Ensure the phosphoramidite and activator solutions are fresh and anhydrous.[8] |

| Poor quality of synthesis reagents. | Use fresh, high-grade anhydrous acetonitrile and activator. Check the expiration date of the phosphoramidite. | |

| Unexpected peaks in mass spectrometry analysis | Incomplete deprotection. | Ensure proper preparation and incubation time with the AMA deprotection solution. |

| Side reactions during deprotection. | Avoid prolonged exposure to harsh basic conditions. Consider milder deprotection reagents if necessary.[8] | |

| Formation of adducts with acrylonitrile (a byproduct of cyanoethyl group removal). | Ensure complete removal of the deprotection solution before drying.[8] | |

| Low efficiency of click chemistry conjugation | Oxidation of Cu(I) to Cu(II). | Use a copper ligand (e.g., THPTA) to stabilize the Cu(I) state. Prepare the sodium ascorbate solution fresh. |

| Impurities in the oligonucleotide preparation. | Ensure the oligonucleotide is properly purified after synthesis and deprotection. Residual reagents can interfere with the click reaction. |

Conclusion

Propargyl-PEG3 phosphoramidite is a robust and versatile reagent for the 5'-modification of synthetic oligonucleotides. Its well-designed structure facilitates efficient incorporation via standard solid-phase synthesis and provides a strategically placed alkyne handle for post-synthetic functionalization through the highly reliable CuAAC click chemistry. By understanding the principles behind its design and the nuances of the synthetic and conjugation protocols, researchers can confidently and effectively generate custom-modified oligonucleotides for a wide array of applications in research, diagnostics, and therapeutics.

References

-

Chandrasekaran, A., et al. (2018). Quick Click: The DNA-Templated Ligation of 3'-O-Propargyl- and 5'-Azide-Modified Strands Is as Rapid as and More Selective than Ligase. Bioconjugate Chemistry, 29(11), 3549-3553. Retrieved from [Link]

-

El-Sagheer, A. H., & Brown, T. (2012). Pseudo-ligandless Click Chemistry for Oligonucleotide Conjugation. Current Protocols in Nucleic Acid Chemistry, Chapter 4, Unit 4.45. Retrieved from [Link]

-

Gallo, M., et al. (2021). Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications. Molecules, 26(9), 2483. Retrieved from [Link]

-

ATDBio. (n.d.). Applications of modified oligonucleotides. Retrieved from [Link]

-

Jaworska, K., et al. (2019). Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach. Molecules, 24(18), 3341. Retrieved from [Link]

-

Zlatev, I., et al. (2010). Solid-phase chemical synthesis of 5'-triphosphate DNA, RNA, and chemically modified oligonucleotides. Current Protocols in Nucleic Acid Chemistry, Chapter 10, Unit 10.8. Retrieved from [Link]

-

Gallo, M., et al. (2003). Design and applications of modified oligonucleotides. Brazilian Journal of Medical and Biological Research, 36(2), 143-151. Retrieved from [Link]

-

Zatsepin, T. S., et al. (2021). Modified Oligonucleotides: New Structures, New Properties, and New Spheres of Application. Acta Naturae, 13(1), 4-20. Retrieved from [Link]

- Ravikumar, V. T., & Kalarical, A. (1995). Synthesis of propargyl modified nucleosides and phosphoramidites and their incorporation into defined sequence oligonucleotides. Google Patents.

-

ATDBio. (n.d.). Solid-phase oligonucleotide synthesis. Retrieved from [Link]

-

Biotage. (n.d.). Solid Phase Oligonucleotide Synthesis. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Propargyl-PEG3-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite (1391728-01-0) for sale [vulcanchem.com]

- 5. This compound | 1391728-01-0 | RFC72801 [biosynth.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. biotage.com [biotage.com]

- 10. benchchem.com [benchchem.com]

The Alchemist's Tool: A Deep Dive into Propargyl-PEG3-Phosphoramidite for Advanced Bioconjugation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular engineering and targeted therapeutics, the ability to precisely modify and functionalize biomolecules is paramount. Among the vast toolkit available to the modern scientist, the strategic use of specialized chemical reagents stands out as a cornerstone of innovation. This guide delves into the core of one such powerful tool: Propargyl-PEG3-Phosphoramidite. We will explore its molecular architecture, its pivotal role in the elegant and efficient "click chemistry" paradigm, and provide field-proven insights into its application for the synthesis of complex bioconjugates. This document is designed not as a rigid set of instructions, but as a comprehensive technical resource to empower researchers to harness the full potential of this versatile reagent.

Deconstructing the Molecular Architecture: A Symphony of Functionality

Propargyl-PEG3-Phosphoramidite is a heterobifunctional molecule meticulously designed for seamless integration into established bioconjugation workflows.[1] Its structure is a testament to rational chemical design, with each component playing a critical role in its overall utility.

At its core, the molecule can be understood by dissecting its four key functional domains:

-

The Propargyl Group: This terminal alkyne (a carbon-carbon triple bond) is the reactive "business end" of the molecule. It serves as a bio-orthogonal handle, ready to participate in the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[][3]

-

The Triethylene Glycol (PEG3) Spacer: The three-unit polyethylene glycol linker is not merely a passive connector. This hydrophilic chain imparts several advantageous properties to the final conjugate. It enhances aqueous solubility, a critical factor when working with often hydrophobic biomolecules.[4] Furthermore, the PEG spacer reduces steric hindrance, providing ample space for the click reaction to proceed efficiently and for the conjugated molecule to interact with its biological target.[3]

-

The Phosphoramidite Group: This phosphorus(III) moiety is the key to incorporating the entire molecule into a growing oligonucleotide chain during solid-phase synthesis.[3] It reacts with the free 5'-hydroxyl group of a nucleotide, forming a stable phosphite triester linkage that is subsequently oxidized to the natural phosphate backbone.[]

-

Protective Groups: To ensure the specific and controlled reactivity of the phosphoramidite during oligonucleotide synthesis, two key protecting groups are employed. The β-cyanoethyl group temporarily shields the phosphite intermediate from unwanted side reactions, while the diisopropylamine group protects the phosphorus atom.[3] These groups are readily removed during the final deprotection steps of oligonucleotide synthesis.

The thoughtful combination of these four elements results in a reagent that is both highly reactive in its intended application and stable during storage and handling.

Table 1: Physicochemical Properties of Propargyl-PEG3-Phosphoramidite

| Property | Value |

| Molecular Formula | C₁₆H₂₉N₂O₄P |

| Molecular Weight | 344.39 g/mol [5] |

| CAS Number | 1391728-01-0[5] |

| Appearance | Colorless to pale yellow oil |

| Solubility | Soluble in anhydrous acetonitrile, dichloromethane, and other common organic solvents used in oligonucleotide synthesis. |

| Storage | Store at -20°C under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and oxidation. |

The Art of Oligonucleotide Synthesis: Incorporating the Propargyl Handle

The primary application of Propargyl-PEG3-Phosphoramidite is the introduction of a terminal alkyne group onto a synthetic oligonucleotide. This is achieved through the well-established phosphoramidite method of solid-phase DNA/RNA synthesis. The process is cyclical, with each cycle adding a single nucleotide to the growing chain.

Step-by-Step Protocol for Incorporating Propargyl-PEG3-Phosphoramidite

This protocol assumes the use of a standard automated DNA/RNA synthesizer.

-

Reagent Preparation:

-

Dissolve Propargyl-PEG3-Phosphoramidite in anhydrous acetonitrile to a final concentration of 0.1 M. Ensure the solvent is of high purity with a low water content (<30 ppm).[6]

-

Install the vial containing the phosphoramidite solution onto the synthesizer.

-

-

Synthesis Cycle:

-

Deblocking: The 5'-dimethoxytrityl (DMT) group of the nucleotide attached to the solid support is removed using a solution of trichloroacetic acid in dichloromethane, exposing a free 5'-hydroxyl group.

-

Coupling: The prepared Propargyl-PEG3-Phosphoramidite solution is activated by an activator (e.g., 5-ethylthio-1H-tetrazole) and delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.

-

Expert Insight: For modified phosphoramidites, especially those with linkers, extending the coupling time is often beneficial to ensure high coupling efficiency. A coupling time of 2-5 minutes is recommended.[7]

-

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping solution (e.g., acetic anhydride and N-methylimidazole). This prevents the formation of deletion mutations in the final product.

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using a solution of iodine in a tetrahydrofuran/water/pyridine mixture.

-

-

Cleavage and Deprotection:

-

Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups (including the β-cyanoethyl group on the phosphate backbone and the protecting groups on the nucleobases) are removed by incubation with a solution of ammonium hydroxide or a mixture of ammonium hydroxide and methylamine.

-

-

Purification:

-

The crude propargylated oligonucleotide is purified using standard techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE).

-

Table 2: Expected Performance Data for Oligonucleotide Synthesis

| Parameter | Typical Value | Rationale |

| Coupling Efficiency | >98% | High coupling efficiency is critical for the synthesis of long, high-purity oligonucleotides. A lower efficiency leads to a higher proportion of truncated sequences.[8] |

| Overall Yield (for a 20-mer) | 60-70% | The final yield is a product of the coupling efficiency at each step. Even a small decrease in per-step efficiency significantly impacts the final yield of the full-length product. |

The "Click" Reaction: Forging the Conjugate

With the propargyl-modified oligonucleotide in hand, the stage is set for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is renowned for its high efficiency, specificity, and mild reaction conditions, making it ideal for the conjugation of sensitive biomolecules.[]

Step-by-Step Protocol for CuAAC Click Chemistry

This protocol provides a general guideline for the conjugation of a propargyl-modified oligonucleotide with an azide-containing molecule (e.g., a fluorescent dye, biotin, or a peptide).

-

Reagent Preparation:

-

Dissolve the propargyl-modified oligonucleotide in nuclease-free water or a suitable buffer (e.g., phosphate-buffered saline).

-

Dissolve the azide-modified molecule in a compatible solvent (e.g., DMSO).

-

Prepare a stock solution of a copper(I) source. A common method is to use copper(II) sulfate (CuSO₄) and a reducing agent, such as sodium ascorbate, to generate Cu(I) in situ.

-

Prepare a stock solution of a copper-stabilizing ligand, such as tris(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), in a suitable solvent (e.g., DMSO/water). The ligand accelerates the reaction and protects the biomolecules from oxidative damage.[10]

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the propargyl-modified oligonucleotide, the azide-modified molecule (typically in a 1.5 to 5-fold molar excess), the copper-stabilizing ligand, and the copper(II) sulfate solution.

-

Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by HPLC or mass spectrometry.

-

-

Purification:

-

Purify the resulting oligonucleotide conjugate to remove excess reagents, the copper catalyst, and unreacted starting materials. This can be achieved by ethanol precipitation, size-exclusion chromatography, or RP-HPLC.

-

Table 3: Typical CuAAC Reaction Parameters and Expected Yields

| Parameter | Recommended Value | Rationale |

| Oligonucleotide Concentration | 10-100 µM | Higher concentrations can improve reaction kinetics. |

| Azide Molar Excess | 1.5 - 5 equivalents | Ensures complete consumption of the limiting reagent (the oligonucleotide). |

| Copper(I) Concentration | 50-250 µM | Catalytic amount required for the reaction. |

| Ligand Concentration | 5-fold excess over copper | Stabilizes the Cu(I) catalyst and accelerates the reaction. |

| Sodium Ascorbate Concentration | 1-5 mM | Reduces Cu(II) to the active Cu(I) state. |

| Reaction Time | 1-4 hours | Typically sufficient for near-quantitative conversion. |

| Expected Yield | >90% | The CuAAC reaction is highly efficient, often leading to near-quantitative yields of the desired conjugate.[10] |

Applications in Research and Drug Development

The ability to efficiently and specifically conjugate a wide range of molecules to oligonucleotides using Propargyl-PEG3-Phosphoramidite and click chemistry has profound implications across various scientific disciplines.

-

Molecular Diagnostics: The attachment of fluorescent dyes and quenchers to oligonucleotide probes enables the development of highly sensitive and specific assays for nucleic acid detection, such as quantitative PCR (qPCR) and fluorescence in situ hybridization (FISH).

-

Therapeutic Oligonucleotides: The conjugation of targeting ligands (e.g., peptides, antibodies, or small molecules) can enhance the delivery of antisense oligonucleotides, siRNAs, and aptamers to specific cells or tissues, improving their therapeutic efficacy and reducing off-target effects. The PEG linker itself can improve the pharmacokinetic properties of the therapeutic by increasing its hydrodynamic radius and shielding it from nuclease degradation.

-

Bioconjugation and Materials Science: Propargyl-modified oligonucleotides can be "clicked" onto surfaces, nanoparticles, or other biomolecules to create novel nanomaterials, biosensors, and tools for studying biological processes.

Troubleshooting Common Issues

While the phosphoramidite synthesis and click chemistry workflows are generally robust, potential issues can arise.

Table 4: Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Coupling Efficiency in Oligo Synthesis | 1. Moisture in reagents or solvents. 2. Degraded phosphoramidite. 3. Insufficient coupling time. | 1. Use fresh, anhydrous solvents. 2. Store phosphoramidites properly under an inert atmosphere at -20°C. 3. Increase the coupling time for the modified phosphoramidite. |

| Low Yield in Click Chemistry Reaction | 1. Oxidation of Cu(I) catalyst. 2. Degraded azide-modified molecule. 3. Insufficient reagents. | 1. Use a freshly prepared solution of sodium ascorbate. Ensure the use of a stabilizing ligand. 2. Verify the integrity of the azide-containing molecule. 3. Optimize the molar excess of the azide and the concentrations of the catalyst components. |

| Multiple Peaks in HPLC after Click Reaction | 1. Incomplete reaction. 2. Side reactions or degradation of the oligonucleotide. | 1. Increase the reaction time or reagent concentrations. 2. Ensure the use of a copper-stabilizing ligand to prevent oxidative damage to the oligonucleotide. Purify the starting materials before the reaction. |

Conclusion: A Gateway to Molecular Innovation

Propargyl-PEG3-Phosphoramidite is more than just a chemical reagent; it is an enabling technology that bridges the worlds of synthetic chemistry and biology. Its rational design provides a reliable and efficient means to introduce a versatile alkyne handle into oligonucleotides, opening the door to a vast array of subsequent modifications through the power of click chemistry. By understanding the principles behind its function and the practical considerations for its use, researchers can unlock new possibilities in the design and synthesis of sophisticated molecular tools for diagnostics, therapeutics, and fundamental biological research.

References

- Fantoni, N. Z., El-Sagheer, A. H., & Brown, T. (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews, 121(13), 7122–7166.

-

AxisPharm. (n.d.). Propargyl-PEG3-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite. Retrieved from [Link]

-

Glen Research. (n.d.). Glen Report 22.12 - The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Retrieved from [Link]

Sources

- 1. A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids - Oligonucleotide Therapeutics Society [oligotherapeutics.org]

- 3. glenresearch.com [glenresearch.com]

- 4. Propargyl-PEG3-phosphonic acid, 1714139-62-4 | BroadPharm [broadpharm.com]

- 5. This compound | 1391728-01-0 | RFC72801 [biosynth.com]

- 6. benchchem.com [benchchem.com]

- 7. trilinkbiotech.com [trilinkbiotech.com]

- 8. benchchem.com [benchchem.com]

- 10. glenresearch.com [glenresearch.com]

Propargyl-PEG3 Phosphoramidite for DNA/RNA Labeling: An In-depth Technical Guide

Introduction: Unlocking the Potential of Modified Oligonucleotides

In the dynamic fields of molecular biology, diagnostics, and therapeutics, the ability to precisely modify synthetic oligonucleotides is paramount. These modifications can bestow enhanced stability against nucleases, modulate binding affinities, and introduce novel functionalities for a myriad of applications. Among the arsenal of chemical modifications, the incorporation of a propargyl group stands out as a versatile and powerful strategy. This guide provides a comprehensive exploration of Propargyl-PEG3 phosphoramidite, a key reagent for introducing a terminal alkyne into DNA and RNA sequences. We will delve into the underlying chemistry, provide detailed experimental protocols, and discuss the critical role of this reagent in advancing research and drug development.

The core utility of Propargyl-PEG3 phosphoramidite lies in its ability to serve as a gateway to "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2][3] This highly efficient and bio-orthogonal reaction allows for the covalent attachment of a vast array of molecules functionalized with an azide group, under mild, aqueous conditions.[1][4] The inclusion of a triethylene glycol (PEG3) spacer enhances aqueous solubility and minimizes steric hindrance, facilitating the conjugation of even bulky ligands.[5][6] This opens up a world of possibilities for creating tailored oligonucleotides for applications ranging from fluorescent labeling and in-situ hybridization to the development of sophisticated therapeutic conjugates.[1][7][8]

The Chemistry of Propargyl-PEG3 Phosphoramidite

Propargyl-PEG3 phosphoramidite is a specialized building block used in automated solid-phase DNA/RNA synthesis.[5][] Its structure is meticulously designed to be compatible with the standard phosphoramidite synthesis cycle while introducing a crucial functional handle.[10]

Key Structural Components:

-

Propargyl Group: A terminal alkyne that serves as the reactive handle for post-synthetic modification via click chemistry.[5]

-

PEG3 Spacer: A hydrophilic triethylene glycol linker that improves solubility and reduces steric hindrance between the oligonucleotide and the conjugated molecule.[5][11]

-

Phosphoramidite Moiety: The reactive group that enables the coupling of the monomer to the growing oligonucleotide chain during solid-phase synthesis.[5][10]

-

Protecting Groups: Temporary chemical modifications (like the dimethoxytrityl (DMT) group) that prevent unwanted side reactions during synthesis and are removed in subsequent steps.[2][12]

The synthesis of oligonucleotides incorporating Propargyl-PEG3 phosphoramidite follows the well-established automated phosphoramidite chemistry cycle.[12]

Synthesis of Propargyl-Modified Oligonucleotides: A Step-by-Step Workflow

The incorporation of a propargyl group is achieved during standard solid-phase oligonucleotide synthesis.[12] The Propargyl-PEG3 phosphoramidite is simply added as a special monomer at the desired position(s) in the sequence.

Experimental Protocol: Automated Solid-Phase Synthesis

-

Preparation: Dissolve the Propargyl-PEG3 phosphoramidite and other standard nucleoside phosphoramidites in anhydrous acetonitrile to the synthesizer manufacturer's recommended concentration (typically 0.1 M).[13]

-

Synthesizer Setup: Install the phosphoramidite vials, reagents, and the synthesis column containing the solid support onto the automated DNA/RNA synthesizer. Program the desired oligonucleotide sequence.[13]

-

Synthesis Cycle: The synthesis proceeds through a series of repeated steps:

-

Deblocking (Detritylation): Removal of the 5'-DMT protecting group from the nucleotide bound to the solid support using a mild acid (e.g., trichloroacetic acid), exposing a free 5'-hydroxyl group.[2][12]

-

Coupling: The Propargyl-PEG3 phosphoramidite (or a standard nucleoside phosphoramidite) is activated by an activator solution (e.g., tetrazole) and couples to the free 5'-hydroxyl group of the growing oligonucleotide chain.[1][12] To ensure high coupling efficiency with modified phosphoramidites, extending the coupling time may be beneficial.[7][14]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion sequences (n-1mers).[2][12]

-

Oxidation: The newly formed phosphite triester linkage is converted to a more stable phosphate triester using an oxidizing solution.[2]

-

-

Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups on the nucleobases and the phosphate backbone are removed using a deprotection solution (e.g., concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA)).[14]

-

Purification: The crude propargyl-modified oligonucleotide is then purified to remove truncated sequences and other impurities.[15][16]

Diagram of the Automated Phosphoramidite Synthesis Cycle:

Caption: Automated phosphoramidite synthesis cycle for oligonucleotide elongation.

Post-Synthetic Labeling via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The true power of incorporating a propargyl group is realized in the post-synthetic labeling step. The CuAAC reaction provides a highly efficient and specific method for attaching a wide variety of azide-functionalized molecules.[1][17][18]

Mechanism of CuAAC

The CuAAC reaction involves the copper(I)-catalyzed cycloaddition of an azide to a terminal alkyne, forming a stable triazole linkage.[3][][20] The use of a copper(I)-stabilizing ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is crucial to prevent copper-mediated damage to the DNA/RNA.[1][4]

Diagram of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow:

Caption: General workflow for post-synthetic labeling via CuAAC.

Experimental Protocol: CuAAC Labeling

-

Reagent Preparation:

-

Dissolve the purified propargyl-modified oligonucleotide in nuclease-free water or a suitable buffer (e.g., 0.1 M TEAA, pH 7.0).[2]

-

Prepare a stock solution of the azide-containing molecule (e.g., fluorescent dye-azide) in a compatible solvent like DMSO.[2]

-

Prepare fresh stock solutions of the catalyst components:

-

-

Reaction Setup: In a microcentrifuge tube, combine the following in order:

-

Propargyl-modified oligonucleotide solution.

-

Buffer (if necessary).

-

DMSO (to ensure solubility of all components).

-

Azide-functionalized molecule solution (typically a slight excess relative to the oligonucleotide).[1]

-

Copper(I)-stabilizing ligand solution.

-

CuSO₄ solution.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[1][2]

-

-

Incubation: Incubate the reaction mixture at room temperature for 1-4 hours, or overnight.[1][2] If a fluorescent dye is used, protect the reaction from light.[13]

-

Purification: Purify the labeled oligonucleotide from excess reagents and the copper catalyst.[2] Common methods include:

Purification and Quality Control

Rigorous purification is essential to obtain a high-purity labeled oligonucleotide for downstream applications.[15] Ion-pair reversed-phase HPLC (IP-RP-HPLC) is a powerful technique for separating the desired full-length product from unreacted starting materials and other impurities.[15]

Data Presentation: Quantitative Parameters

| Parameter | Typical Value | Description |

| Synthesis Coupling Efficiency | >98% | The stepwise efficiency of adding a phosphoramidite to the growing oligonucleotide chain.[2][13] |

| Overall Synthesis Yield (20-mer) | 60-70% | The theoretical final yield of the full-length oligonucleotide based on a 98.5% average coupling efficiency.[2] |

| CuAAC Reaction Efficiency | >95% | The percentage of propargyl-modified oligonucleotides that are successfully conjugated to the azide-functionalized molecule. |

| Final Purity (Post-HPLC) | >95% | The purity of the final labeled oligonucleotide as determined by analytical HPLC or mass spectrometry. |

Note: Actual results may vary depending on the specific sequence, length of the oligonucleotide, and the scale of the synthesis.

Troubleshooting Common Issues

| Issue | Potential Cause | Recommended Solution |

| Low Coupling Efficiency | Steric hindrance from the propargyl-PEG3 group. | Increase the coupling time for the modified phosphoramidite during synthesis.[14] Ensure fresh and anhydrous phosphoramidite and activator solutions.[14] |

| Incomplete Deprotection | Harsh deprotection conditions leading to side reactions. | Use milder deprotection conditions, such as a 1:1 mixture of ammonium hydroxide and 40% aqueous methylamine (AMA).[14] |

| Low CuAAC Reaction Yield | Inactive catalyst or degradation of reagents. | Prepare the sodium ascorbate solution fresh before each reaction.[2] Ensure the copper catalyst and ligand are properly stored and handled. |

| Oligonucleotide Degradation | Copper-mediated cleavage of the phosphodiester backbone. | Use a sufficient concentration of a copper(I)-stabilizing ligand (TBTA or THPTA).[4] |

Applications in Research and Drug Development

The versatility of propargyl-modified oligonucleotides has led to their adoption in a wide range of applications:

-

Molecular Diagnostics: Development of highly sensitive and specific probes for techniques like qPCR and in-situ hybridization, where the alkyne handle allows for the direct attachment of reporter molecules.[13]

-

Therapeutic Oligonucleotides: Conjugation of moieties aimed at improving the pharmacokinetic and pharmacodynamic properties of therapeutic oligonucleotides, such as enhancing cellular uptake or enabling tissue-specific delivery.[8][13][]

-

Nanotechnology: Construction of functional DNA nanostructures and biosensors by "clicking" molecules of interest onto specific locations of DNA origami or other self-assembled structures.[7]

-

Fundamental Research: Labeling of nascent RNA in living cells to study transcription dynamics and map RNA modifications.[22][23]

Conclusion

Propargyl-PEG3 phosphoramidite is a powerful and enabling tool in the field of nucleic acid chemistry. Its seamless integration into standard oligonucleotide synthesis protocols, coupled with the efficiency and specificity of the subsequent click chemistry ligation, provides researchers with an unparalleled ability to create custom-functionalized DNA and RNA molecules. The strategic inclusion of the PEG3 linker further enhances the utility of this reagent by improving the properties of the resulting conjugates. As the demand for sophisticated, modified oligonucleotides in research, diagnostics, and therapeutics continues to grow, the importance of reagents like Propargyl-PEG3 phosphoramidite will undoubtedly increase, paving the way for new discoveries and innovations.

References

- Application Note and Protocol for the Purification of 2'-O-Propargyl Modified Oligonucleotides by HPLC. Benchchem.

- The 2'-O-Propargyl Group in Phosphoramidites: A Technical Guide to a Versatile Tool for Oligonucleotide Modification. Benchchem.

- Application Notes and Protocols for the Synthesis of 2'-O-Propargyl Modified Oligonucleotides. Benchchem.

- 2'-O-Propargyl A(Bz)-3'-Phosphoramidite in Oligonucleotide Synthesis and Post-Synthetic Mod. Benchchem.

- Technical Support Center: Synthesis of 2'-O-Propargyl Modified Oligonucleotides. Benchchem.

- Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.

- Application Notes and Protocols: 2'-O-Propargyl A(Bz)-3'-phosphoramidite in Nanotechnology. Benchchem.

- Propargyl-PEG3-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite. Vulcanchem.

- Synthesis of propargyl modified nucleosides and phosphoramidites and their incorporation into defined sequence oligonucleotides. Google Patents.

- Post-Synthesis Modification of Oligonucleotides Containing 2'-O-Propargyl Adenosine: Application Notes and Protocols. Benchchem.

- Technical Support Center: 2'-O-Propargyl Modified Oligonucleotides. Benchchem.

- This compound. BroadPharm.

- Synthesis of Nucleic Acids - Implications for Molecular Biology. Microsynth.

- Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). BOC Sciences.

- On-DNA-1,2,3-Triazole Formation via Click Reaction. PubMed.

- Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Publications.

- This compound. Biosynth.

- The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Glen Research.

- Propargyl PEG Linker Phosphoramidite. BOC Sciences.

- Propargyl NHS Modified Oligo Synthesis. Bio-Synthesis Inc.

- This compound | PROTAC Linker. MedChemExpress.

- Development of chemical methods for oligonucleotide purification, paramagnetic labeling and synthesis of DNA-based advanced materials. Scholars Archive.

- Synthetic Strategies and Parameters Involved in the Synthesis of Oligodeoxyribonucleotides According to the Phosphoramidite Method. Current Protocols in Nucleic Acid Chemistry.

- Oligonucleotide Purification Guidelines. Sigma-Aldrich.

- Click Сhemistry Labeling of Oligonucleotides and DNA. Lumiprobe.

- Oligonucleotide conjugates for therapeutic applications. Future Medicinal Chemistry.

- This compound | PROTAC Linker. MedChemExpress.

- Strain-promoted “click” chemistry for terminal labeling of DNA. National Institutes of Health.

- PEG Conjugated Oligonucleotide. BOC Sciences.

-

The Crucial Role of Heterotrifunctional PEG Linkers in Modern Bioconjugation: An In-depth Technical Guide. Benchchem. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Click Chemistry [organic-chemistry.org]

- 4. glenresearch.com [glenresearch.com]

- 5. This compound (1391728-01-0) for sale [vulcanchem.com]

- 6. This compound | 1391728-01-0 | RFC72801 [biosynth.com]

- 7. benchchem.com [benchchem.com]

- 8. Oligonucleotide conjugates for therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. twistbioscience.com [twistbioscience.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. labcluster.com [labcluster.com]

- 17. benchchem.com [benchchem.com]

- 18. On-DNA-1,2,3-Triazole Formation via Click Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 22. benchchem.com [benchchem.com]

- 23. Bioorthogonal chemistry-based RNA labeling technologies: evolution and current state - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide on Propargyl-PEG3 Phosphoramidite Bioconjugation Techniques

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Propargyl-PEG3 phosphoramidite and its application in advanced bioconjugation. Tailored for researchers, scientists, and drug development professionals, this document delves into the core chemical principles, offers detailed experimental protocols, and provides insights grounded in extensive field experience. The guide emphasizes scientific integrity, featuring self-validating systems within its methodologies and robust referencing to authoritative sources. Through a combination of detailed explanations, structured data presentation, and visual diagrams, this guide aims to be an essential resource for successfully implementing Propargyl-PEG3 phosphoramidite-based bioconjugation strategies.

Foundational Principles: The Strategic Advantage of Propargyl-PEG3 Phosphoramidite in Bioconjugation

In the landscape of modern molecular engineering and therapeutic development, the ability to create precise and stable linkages between biomolecules and other functional moieties is of paramount importance. Propargyl-PEG3 phosphoramidite has emerged as a key enabling reagent in this field, particularly for the modification of synthetic oligonucleotides.[][2][3] Its utility stems from a unique trifunctional architecture that seamlessly integrates into established workflows while providing a versatile platform for post-synthetic modifications.

The core of this technology lies in the synergy between phosphoramidite chemistry, the physicochemical benefits of a polyethylene glycol (PEG) spacer, and the exceptional efficiency of "click chemistry".[4][5] This combination allows for the routine introduction of a terminal alkyne group onto the 5'-end of an oligonucleotide during standard solid-phase synthesis. This alkyne then serves as a highly specific reaction handle for subsequent conjugation.

The Tripartite Structure and its Significance:

-

Phosphoramidite Group: This is the reactive component that enables the covalent attachment of the entire molecule to the growing oligonucleotide chain during automated synthesis.[6][7]

-

Propargyl Group: A terminal alkyne that is largely inert to the conditions of oligonucleotide synthesis and deprotection, yet highly reactive under the specific catalytic conditions of click chemistry.[6][8] This bio-orthogonality is a key advantage, preventing non-specific side reactions.[9][10]

-

PEG3 Spacer: The triethylene glycol linker is a critical component that confers several advantageous properties. It enhances the aqueous solubility of the modified oligonucleotide and the final conjugate.[4][] Furthermore, it provides a flexible spacer that reduces steric hindrance, facilitating the approach of the azide-containing molecule during the subsequent conjugation step.[4][12]

The strategic incorporation of these elements into a single reagent provides a streamlined and efficient method for producing highly functionalized oligonucleotides for a wide array of applications, from diagnostics to therapeutics.[13][14]

The Cornerstone of Conjugation: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The true power of incorporating a propargyl group is realized through its participation in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a flagship reaction of "click chemistry".[10] This reaction is characterized by its high efficiency, specificity, and biocompatibility, making it an ideal choice for bioconjugation.[][16] The CuAAC reaction forms a stable and biologically inert triazole linkage between the alkyne-modified oligonucleotide and an azide-functionalized molecule of interest.[17]

Key Features of the CuAAC Reaction:

-

High Yield and Favorable Kinetics: The reaction typically proceeds to completion or near-completion under mild, often aqueous, conditions and at room temperature.[17][18]

-

Exceptional Specificity: The azide and alkyne groups are mutually reactive and do not engage in side reactions with other functional groups present in biomolecules, ensuring a clean and predictable conjugation.[9]

-

Bio-orthogonality: Neither the azide nor the terminal alkyne is commonly found in biological systems, which prevents interference from endogenous molecules.[10]

Figure 1: General workflow for bioconjugation using Propargyl-PEG3 phosphoramidite and CuAAC.

Field-Proven Methodology: A Step-by-Step Protocol for Oligonucleotide Labeling

This section provides a detailed and validated protocol for the 5'-end labeling of a synthetic oligonucleotide.

Materials and Reagents

| Reagent | Recommended Supplier | Purpose |

| 5'-Propargyl-modified Oligonucleotide | Custom Synthesis | The substrate for the click reaction. |

| Azide-modified Molecule (e.g., dye, biotin) | Commercial Vendor | The molecule to be conjugated. |

| Copper(II) Sulfate (CuSO₄) | Sigma-Aldrich | Source of the copper catalyst.[19] |

| Sodium Ascorbate | Sigma-Aldrich | Reducing agent to generate Cu(I) in situ.[19] |

| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | Commercial Vendor | Ligand to stabilize Cu(I) and enhance reaction rate.[16] |

| Nuclease-free Water | Commercial Vendor | Reaction solvent. |

| DMSO | Sigma-Aldrich | Co-solvent for non-aqueous soluble azides. |

| Purification Supplies (e.g., HPLC columns, desalting cartridges) | Phenomenex, Bio-Synthesis Inc | To isolate the final conjugate.[20][21] |

Detailed Experimental Procedure

-

Oligonucleotide Synthesis and Preparation: a. Synthesize the desired oligonucleotide sequence using a standard automated DNA/RNA synthesizer. In the final coupling cycle, use Propargyl-PEG3 phosphoramidite to introduce the 5'-alkyne modification.[22] b. Perform standard cleavage from the solid support and deprotection of the oligonucleotide. c. Purify the crude alkyne-modified oligonucleotide, typically by reverse-phase HPLC or PAGE, to ensure the starting material is of high purity. d. Quantify the purified oligonucleotide using UV-Vis spectrophotometry at 260 nm.

-

Reagent Stock Solution Preparation: a. 5'-Propargyl-Oligonucleotide: Prepare a 1 mM stock solution in nuclease-free water. b. Azide-Modified Molecule: Prepare a 10 mM stock solution in DMSO or nuclease-free water, depending on its solubility. c. Copper(II) Sulfate: Prepare a 20 mM stock solution in nuclease-free water. d. THPTA: Prepare a 50 mM stock solution in nuclease-free water. e. Sodium Ascorbate: Prepare a 100 mM stock solution in nuclease-free water. Crucially, this solution must be made fresh immediately before use , as ascorbate readily oxidizes in solution, which can lead to reaction failure.[19]

-

CuAAC Reaction Assembly: a. In a sterile microcentrifuge tube, combine the following reagents in the specified order. The reaction can be scaled as needed.

| Reagent | Stock Concentration | Volume for 100 µL Reaction | Final Concentration | Molar Ratio (relative to Oligo) |

| 5'-Propargyl-Oligo | 1 mM | 10 µL | 100 µM | 1x |

| Azide-Molecule | 10 mM | 5 µL | 500 µM | 5x |

| THPTA | 50 mM | 5 µL | 2.5 mM | 25x |

| Nuclease-free Water | - | 58.75 µL | - | - |

| Copper(II) Sulfate | 20 mM | 6.25 µL | 1.25 mM | 12.5x |

| Sodium Ascorbate | 100 mM | 15 µL | 15 mM | 150x |

| Total Volume | 100 µL |

-

Reaction Incubation: a. Gently vortex the reaction mixture and incubate at room temperature for 1-4 hours. For more challenging conjugations, the reaction can be left overnight.[23]

-

Purification of the Conjugate: a. Post-reaction, it is essential to purify the oligonucleotide conjugate to remove the copper catalyst, excess azide, and other reagents.[24][25] Common purification methods include: i. Reverse-Phase HPLC: An effective method for separating the more hydrophobic conjugate from the unreacted oligonucleotide.[20] ii. Ion-Exchange HPLC: Separates based on the charge of the phosphate backbone.[20] iii. Desalting/Buffer Exchange: Suitable for removing small molecule impurities.

-

Analysis and Verification: a. The success of the conjugation can be confirmed by a shift in retention time on an analytical HPLC. b. The final verification of the conjugate's identity should be performed using mass spectrometry (e.g., ESI-MS or MALDI-TOF).[22]

Figure 2: Detailed experimental workflow for oligonucleotide labeling via CuAAC.

Ensuring Success: Troubleshooting and Expert Insights

While the CuAAC reaction is robust, certain issues can arise. Understanding these potential pitfalls is key to successful and reproducible bioconjugation.

| Problem | Potential Cause | Troubleshooting Steps |